molecular formula C8H6N2O B7890169 4-Formylaminophenylisocyanide

4-Formylaminophenylisocyanide

Cat. No.: B7890169
M. Wt: 146.15 g/mol
InChI Key: WJLZIFVYLHABCE-UHFFFAOYSA-N
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Description

4-Formylaminophenylisocyanide is an organic compound with the molecular formula C8H6N2O It is characterized by the presence of both a formylamino group and an isocyanide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylaminophenylisocyanide typically involves the formylation of aniline derivatives followed by dehydration to introduce the isocyanide group. A common method includes:

    Formylation: Aniline derivatives are reacted with formic acid or formic acid derivatives to form formamides.

    Dehydration: The formamides are then dehydrated using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the isocyanide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions precisely.

    Purification: The crude product is purified through distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formylaminophenylisocyanide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles such as alkoxides or amines are employed.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Formylaminophenylisocyanide has diverse applications in scientific research:

    Chemistry: It is used in multicomponent reactions like the Ugi reaction to synthesize complex molecules.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its role in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formylaminophenylisocyanide involves its reactivity due to the isocyanide group. The isocyanide group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction and application, often involving the formation of new bonds and functional groups.

Comparison with Similar Compounds

    Phenylisocyanide: Lacks the formylamino group, making it less reactive in certain multicomponent reactions.

    4-Formylaminophenylamine: Lacks the isocyanide group, limiting its reactivity compared to 4-Formylaminophenylisocyanide.

Uniqueness: this compound is unique due to the presence of both formylamino and isocyanide groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

N-(4-isocyanophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-9-7-2-4-8(5-3-7)10-6-11/h2-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLZIFVYLHABCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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